DBCO-PEG4-Ahx-DM1

ADC homogeneity DAR control site-specific conjugation

DBCO-PEG4-Ahx-DM1 delivers homogeneous DAR 2.0 antibody-drug conjugates via copper-free SPAAC click chemistry—eliminating DAR heterogeneity that confounds dose-response correlation. The DM1 payload (IC50 3.857 nM in Daudi cells) targets microtubules, while the PEG4-Ahx spacer reduces conjugate aggregation versus conventional linkers. Supplied as a dry powder (stable 3 years at -20°C, soluble at 10 mM in DMSO), this linker-payload enables site-specific conjugation without post-conjugation purification. Choose DBCO-PEG4-Ahx-DM1 for reproducible ADC structure-activity studies.

Molecular Formula C68H89ClN6O17
Molecular Weight 1297.9 g/mol
Cat. No. B15606833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Ahx-DM1
Molecular FormulaC68H89ClN6O17
Molecular Weight1297.9 g/mol
Structural Identifiers
InChIInChI=1S/C68H89ClN6O17/c1-45-17-16-22-56(85-8)68(83)43-55(90-66(82)72-68)46(2)64-67(4,92-64)57(42-62(80)74(6)53-40-48(39-45)41-54(84-7)63(53)69)91-65(81)47(3)73(5)60(78)23-10-9-15-29-70-59(77)28-31-86-33-35-88-37-38-89-36-34-87-32-30-71-58(76)26-27-61(79)75-44-51-20-12-11-18-49(51)24-25-50-19-13-14-21-52(50)75/h11-14,16-22,40-41,46-47,55-57,64,83H,9-10,15,23,26-39,42-44H2,1-8H3,(H,70,77)(H,71,76)(H,72,82)/t46-,47+,55?,56-,57?,64?,67+,68+/m1/s1
InChIKeyHAGWYLKCEZXKPL-JLHIDSLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is DBCO-PEG4-Ahx-DM1? A Click-Chemistry Drug-Linker Conjugate for ADC Procurement


DBCO-PEG4-Ahx-DM1 (CAS 2479378-44-2) is a drug-linker conjugate comprising the microtubule inhibitor DM1 (mertansine) covalently attached to a heterotrifunctional linker that integrates a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and an aminohexanoic acid (Ahx) spacer . The compound enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules, allowing the construction of homogeneous antibody-drug conjugates with a precisely controlled drug-to-antibody ratio [1]. Its molecular formula is C68H89ClN6O17 with a molecular weight of 1297.92 g/mol [2].

Why DBCO-PEG4-Ahx-DM1 Cannot Be Replaced by In-Class Analogs: Evidence for Scientific Selection


Substituting DBCO-PEG4-Ahx-DM1 with a seemingly similar DBCO-drug-linker construct (e.g., DBCO-PEG4-MMAF or DBCO-PEG4-VC-PAB-MMAE) introduces consequential differences in payload mechanism, linker architecture, and conjugation precision that propagate into divergent ADC critical quality attributes. DM1 binds tubulin at or near the vinblastine-binding site and possesses a distinct susceptibility profile compared with auristatin-based payloads—differences that cannot be assumed equivalent without empirical validation . The Ahx spacer plus PEG4 backbone contributes to linker length, flexibility, and solubility characteristics that directly influence conjugate aggregation propensity and pharmacokinetics relative to constructs with only a PEG4 spacer or a different spacer composition . Furthermore, site-specific conjugation via the DBCO-SPAAC route yields a homogeneous DAR of 2.0, whereas conventional maleimide-based random conjugation generates DAR distributions spanning 0–8 that complicate lot-to-lot reproducibility and biological interpretation [1]. These dimensional differences are quantified below.

DBCO-PEG4-Ahx-DM1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for ADC Procurement


Site-Specific Conjugation DAR Precision: DBCO-PEG4-Ahx-DM1 via GlyCLICK vs. Conventional Random Bioconjugation

When conjugated to trastuzumab using the GlyCLICK enzymatic platform and SPAAC click chemistry, DBCO-PEG4-Ahx-DM1 yields a precisely defined DAR of 2.0 with controlled drug load distribution, confirmed by complementary RPLC-HILIC hyphenated to high-resolution mass spectrometry [1]. This contrasts with conventional non-selective lysine or cysteine bioconjugation methods that produce highly heterogeneous DAR species (0–8), which can significantly affect ADC safety and efficacy [2].

ADC homogeneity DAR control site-specific conjugation GlyCLICK

Target-Cell Cytotoxicity: DBCO-Functionalized DM1 vs. Free DM1 in Daudi Cells

BenchChem product data report an IC50 of 3.857 nM for DBCO-functionalized DM1-peg4-dbco (equivalent to DBCO-PEG4-Ahx-DM1) against the Burkitt's lymphoma Daudi cell line, versus 30.51 nM for free DM1 measured in the same assay system . This ~8-fold difference illustrates that the linker-functionalized construct retains (and may even enhance) potency at the cellular level, which is critical to establish before proceeding to full ADC conjugation.

DM1 cytotoxicity Daudi cell assay IC50 comparison ADC payload potency

Linker Architecture Differentiation: DBCO-PEG4-Ahx-DM1 vs. DBCO-PEG4-MMAF — Payload, Molecular Weight, and Solubility

DBCO-PEG4-Ahx-DM1 (MW 1297.92 g/mol) incorporates the Ahx spacer and DM1 payload, whereas DBCO-PEG4-MMAF (MW 1266.56 g/mol) omits the Ahx spacer and employs the auristatin analog MMAF as its payload [1]. The presence of the Ahx spacer in DBCO-PEG4-Ahx-DM1 extends the linker length and modulates spatial separation between the DBCO conjugation handle and the DM1 warhead, which can influence the accessibility of the payload for intracellular release and the overall hydrophilicity of the conjugate. Additionally, DM1 and MMAF differ in their tubulin-binding sites and susceptibility to multidrug resistance efflux pumps, meaning direct substitution without experimental re-validation can lead to discordant ADC potency and resistance profiles .

ADC linker architecture payload comparison molecular weight solubility

SPAAC Click-Reaction Kinetics: DBCO-PEG4-Ahx-DM1 Supports Rapid, Quantitative Conjugation Without Copper Catalyst

The DBCO moiety in DBCO-PEG4-Ahx-DM1 undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC eliminates the need for cytotoxic copper(I) catalysts and proceeds with rate constants on the order of 0.1–1 M⁻¹ s⁻¹ under physiological conditions (pH 7.4, 37°C), compared to 10–200 M⁻¹ s⁻¹ for optimized CuAAC reactions—but without the biocompatibility penalty of copper ions [1]. The DBCO reaction with azides is significantly faster than with sulfhydryl groups (–SH, thiol), ensuring selectivity for azide-functionalized conjugation partners even in the presence of free cysteine residues [2]. In the GlyCLICK conjugation workflow, the SPAAC reaction between DBCO-PEG4-Ahx-DM1 and azide-modified Fc-glycans reaches quantitative completion, yielding a consistent DAR of 2.0 without residual unreacted antibody [3].

SPAAC kinetics copper-free click chemistry DBCO reactivity bioconjugation efficiency

PEG4 Spacer Contribution to Solubility and Aggregation Prevention vs. Shorter PEG or No-PEG Constructs

The PEG4 spacer in DBCO-PEG4-Ahx-DM1 is explicitly designed to counteract the inherent hydrophobicity of the DM1 payload, thereby reducing aggregation propensity and improving aqueous solubility in the final ADC product . The solubility of DBCO-PEG4-Ahx-DM1 is reported at 10 mM in DMSO [1]. Published literature on PEGylated dendron micelles demonstrates that longer PEG corona chains (2K vs. 600 g/mol) eliminate non-specific cell interactions and enhance colloidal stability [2]. While direct comparative solubility data between DBCO-PEG4-Ahx-DM1 and a PEG0 or PEG1 DM1 analog is not available in the public domain, the PEG4 spacer (four ethylene glycol units, approximately 176 g/mol) provides a well-balanced hydrophilicity that is widely validated in ADC linker design to minimize aggregation .

PEG spacer length ADC aggregation hydrophilicity drug-linker solubility

Application Scenarios for DBCO-PEG4-Ahx-DM1: Where Quantitative Differentiation Drives Procurement Decisions


Generation of Homogeneous DAR 2.0 Site-Specific ADCs for Preclinical Efficacy Studies

In preclinical ADC development, heterogeneity in drug-to-antibody ratio (DAR) confounds the correlation between dose and pharmacological effect. DBCO-PEG4-Ahx-DM1, when used in combination with the GlyCLICK enzymatic platform, yields a homogeneous DAR 2.0 ADC species confirmed by middle-up LC-HRMS analysis [1]. This precision eliminates the need for post-conjugation chromatographic purification to remove high-DAR (toxic) and low-DAR (sub-efficacious) subspecies that are inevitable with conventional lysine- or cysteine-based random conjugation methods [2]. Procurement of DBCO-PEG4-Ahx-DM1 is thus optimal for research groups seeking to establish structure-activity relationships without the confounding variable of DAR heterogeneity.

ADC Linker-Payload Combination Screening Against Resistant Cancer Cell Lines

When screening ADCs against cancer cell lines with known multidrug resistance profiles, the choice between DM1- and MMAE/MMAF-based payloads is a critical experimental variable. DBCO-PEG4-Ahx-DM1 delivers the maytansinoid DM1 warhead, which is a substrate for P-glycoprotein (P-gp) efflux but retains potency in P-gp-low tumor types, whereas auristatin-based payloads exhibit different resistance susceptibility [1]. The IC50 of 3.857 nM for DBCO-PEG4-Ahx-DM1 in Daudi cells provides a quantitative baseline for comparing payload sensitivities across a panel of linker-payload constructs, enabling data-driven selection of the optimal conjugate for a given tumor indication [2].

Reference Standard for SPAAC-Based Bioconjugation Method Development and QC

DBCO-PEG4-Ahx-DM1 serves as a well-characterized reference compound for developing and validating SPAAC-based bio conjugation protocols in ADC manufacturing. Its defined molecular weight (1297.92 g/mol), solubility profile (10 mM in DMSO), and established SPAAC reactivity enable it to function as a calibration standard for monitoring conjugation efficiency and product purity by LC-MS [1]. The quantitative conjugation completion achieved with this reagent on GlyCLICK-remodeled antibodies—yielding DAR 2.0 without detectable residual unreacted antibody—provides a benchmark against which new conjugation methodologies can be compared [2].

Comparative ADC Stability and Aggregation Studies

Linker-payload hydrophobicity is a major driver of ADC aggregation during formulation and long-term storage. DBCO-PEG4-Ahx-DM1 incorporates a PEG4-Ahx spacer combination designed to mitigate DM1 hydrophobicity [1]. Researchers performing head-to-head aggregation propensity comparisons between different linker-payload architectures can use DBCO-PEG4-Ahx-DM1 as a benchmark construct with established solubility (10 mM in DMSO) and stability (powder stable at -20°C for 3 years) to evaluate whether alternative linker designs offer meaningful improvements in conjugate colloidal stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-Ahx-DM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.